molecular formula C15H32O B7823882 13-Methyltetradecanol CAS No. 20194-47-2

13-Methyltetradecanol

Cat. No.: B7823882
CAS No.: 20194-47-2
M. Wt: 228.41 g/mol
InChI Key: FDAZSZUYCOPJED-UHFFFAOYSA-N
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Description

Research Significance and Contextual Relevance of Branched-Chain Alcohols

Branched-chain alcohols, a diverse class of organic compounds, are characterized by a non-linear carbon chain with a hydroxyl (-OH) group. ontosight.ai Their structure, including the length and branching of the carbon chain, significantly influences their physical and chemical properties, such as boiling points, solubility, and reactivity. ontosight.ai These properties often distinguish them from their straight-chain counterparts. For instance, branched alcohols tend to be less volatile and have higher boiling points. ontosight.ai

In the realm of industrial applications, branched-chain alcohols are utilized in the manufacturing of surfactants, lubricants, and as intermediates in the synthesis of other chemicals. ontosight.aigoogle.com For example, certain branched primary alkyl sulfates are valued in detergent formulations. google.com The production of these alcohols can be achieved through various chemical synthesis methods, including the Guerbet reaction, and increasingly, through microbial production which is considered a more sustainable alternative. researchgate.net

From a biological and environmental perspective, branched-chain alcohols are subjects of ongoing research. They are known to occur naturally in various foods and beverages. inchem.org Their biodegradability and potential environmental impact are actively being investigated. ontosight.ai In the field of chemical ecology, these alcohols and their derivatives play crucial roles as signaling molecules, particularly as components of insect pheromones. biorxiv.orgresearchgate.netnih.gov

Overview of Scientific Interest in 13-Methyltetradecanol

This compound is a specific branched-chain primary alcohol that has garnered scientific attention primarily due to its role in chemical synthesis and its potential biological activities. It is a saturated, terminally iso-branched monoalcohol. google.com

A significant area of research interest lies in its use as a precursor or intermediate in the synthesis of other complex molecules. For instance, it has been used in the synthesis of 13-methyltetradecanal (B1248116) and 13-methyltetradecanoic acid. researchgate.net Furthermore, it has been utilized in the preparation of various alkoxyalkyl esters for biological evaluation. nih.gov The synthesis of this compound itself has been described through methods such as the Grignard coupling reaction between iso-butyl magnesium bromide and 11-bromoundecan-1-ol, followed by purification. nih.govrsc.org

In the field of biotechnology, there is interest in the microbial production of branched-chain fatty alcohols like this compound. scispace.comnih.govresearchgate.net Engineered metabolic pathways in microorganisms like E. coli have been developed to produce a range of branched-chain alcohols, with studies reporting the production of 42 mg/L of this compound. scispace.comnih.gov This highlights the potential for sustainable and bio-based production of this compound.

While direct research on the biological activity of this compound is specific, the broader family of methyl-branched alcohols is known to be involved in insect chemical communication. For example, various methyl-branched octadecanols have been identified as components of male sex pheromones in Heliconius butterflies. biorxiv.org This contextual relevance suggests a potential, though not yet explicitly demonstrated, role for this compound in similar biological signaling systems.

Interactive Data Table: Properties of this compound

PropertyValueReference
Chemical Formula C15H32OGeneral Chemical Knowledge
Molar Mass 228.42 g/mol General Chemical Knowledge
Structure Branched-chain primary alcohol google.com
Synthesis Method Grignard coupling reaction nih.govrsc.org
Biosynthesis Via engineered E. coli scispace.comnih.gov
Reported Yield (Biosynthesis) 42 mg/L scispace.comnih.gov
Precursor For 13-methyltetradecanal, 13-methyltetradecanoic acid researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

13-methyltetradecan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H32O/c1-15(2)13-11-9-7-5-3-4-6-8-10-12-14-16/h15-16H,3-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAZSZUYCOPJED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10207240
Record name Isopentadecan-1-ol
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Molecular Weight

228.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58524-92-8, 20194-47-2
Record name Isopentadecan-1-ol
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Record name Isopentadecan-1-ol
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Record name Isopentadecan-1-ol
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Chemical Synthesis Methodologies of 13 Methyltetradecanol

Established Synthetic Pathways for 13-Methyltetradecanol

The construction of the this compound carbon skeleton and the introduction of the terminal hydroxyl group can be achieved through various reliable synthetic routes. These include the reduction of corresponding carboxylic acid derivatives, carbon-carbon bond formation using organometallic reagents, and the functionalization of alkyne intermediates.

Hydrogenation Approaches

Hydrogenation represents a direct and efficient method for the synthesis of this compound from its corresponding carboxylic acid or ester, 13-methyltetradecanoic acid or its ester, respectively. This method involves the reduction of the carbonyl group to a primary alcohol.

Detailed Research Findings:

The catalytic hydrogenation of fatty acid esters to fatty alcohols is a well-established industrial process. In a typical laboratory-scale synthesis, methyl 13-methyltetradecanoate would be subjected to high-pressure hydrogenation in the presence of a heterogeneous catalyst. Common catalysts for this transformation include copper chromite or catalysts based on precious metals like ruthenium or platinum.

The reaction proceeds by the adsorption of the ester onto the catalyst surface, followed by the addition of hydrogen across the carbonyl double bond. This process typically requires elevated temperatures and pressures to achieve a high conversion rate and yield.

Reactant Catalyst Typical Conditions Product
Methyl 13-methyltetradecanoateCopper Chromite150-250 °C, 100-300 atm H₂This compound
13-Methyltetradecanoic acidRu-Sn/Al₂O₃100-200 °C, 50-150 atm H₂This compound

Grignard Coupling Reactions

Grignard reactions provide a versatile method for constructing the carbon framework of this compound by forming a new carbon-carbon bond. This approach typically involves the reaction of a Grignard reagent with an appropriate electrophile, such as an aldehyde or an epoxide.

Detailed Research Findings:

One plausible Grignard-based synthesis of this compound involves the reaction of an undecyl magnesium halide (a C11 Grignard reagent) with isobutyraldehyde. The nucleophilic addition of the undecyl Grignard reagent to the carbonyl carbon of isobutyraldehyde, followed by an acidic workup, would yield the target secondary alcohol, which can then be converted to the primary alcohol.

Alternatively, a more direct route to a precursor involves the reaction of isobutylmagnesium bromide with an 11-carbon aldehyde, such as undecanal. The resulting secondary alcohol could then be further elaborated to yield this compound.

Grignard Reagent Electrophile Intermediate Product Final Product
Undecylmagnesium bromideIsobutyraldehyde13-Methyltetradecan-2-olThis compound (via further steps)
Isobutylmagnesium bromideUndecanal2-Methyltridecan-4-olThis compound (via further steps)

Approaches involving Alkynol Intermediates

The use of alkynol intermediates offers another strategic pathway for the synthesis of this compound. This method allows for the stepwise construction of the carbon chain and the introduction of the hydroxyl group at a specific position.

Detailed Research Findings:

A synthetic sequence could commence with a terminal alkyne, such as 1-dodecyne. Deprotonation with a strong base like sodium amide or an organolithium reagent would generate the corresponding acetylide. This nucleophilic acetylide can then react with an epoxide, such as isobutylene oxide, to open the ring and form a new carbon-carbon bond, resulting in a secondary alkynol. Subsequent hydrogenation of the triple bond to a single bond would yield the saturated carbon chain of this compound.

Starting Alkyne Reagents Intermediate Final Step
1-Dodecyne1. NaNH₂ 2. Isobutylene oxide13-Methyltetradec-1-yn-4-olHydrogenation (e.g., H₂/Pd-C)

Precursor Derivatization Strategies in this compound Synthesis

The synthesis of this compound can also be accomplished by modifying and coupling smaller, functionalized precursor molecules. These strategies often involve the conversion of existing functional groups into reactive intermediates that facilitate the formation of the final product.

Conversion of Halogenated Undecanols

Halogenated undecanols serve as valuable precursors in the synthesis of this compound. The halogen atom provides a reactive site for nucleophilic substitution, allowing for the introduction of the remaining carbon atoms of the target molecule.

Detailed Research Findings:

A common approach involves the conversion of the hydroxyl group of 11-undecen-1-ol to a good leaving group, followed by halogenation to yield a terminal haloalkene. This intermediate can then undergo a coupling reaction. For instance, 11-bromo-1-undecene can be reacted with a suitable organometallic reagent, such as isobutylcuprate, in a Gilman-type coupling reaction. Subsequent hydroboration-oxidation of the terminal double bond would furnish the primary alcohol, this compound.

Precursor Key Reaction Reagents Product
11-Bromo-1-undeceneGilman Coupling1. (CH₃)₂CHCH₂CuLi 2. BH₃, THF; H₂O₂, NaOHThis compound

Methanesulfonate Intermediate Formation

The formation of a methanesulfonate (mesylate) ester from a precursor alcohol is a powerful strategy in organic synthesis. Mesylates are excellent leaving groups, facilitating nucleophilic substitution reactions for the construction of larger molecules.

Detailed Research Findings:

In a potential synthesis of this compound, a long-chain alcohol such as 11-undecanol can be converted to its corresponding mesylate by reaction with methanesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine or pyridine. The resulting undecyl mesylate is then a prime substrate for nucleophilic attack by an appropriate organometallic reagent, such as isobutylmagnesium bromide, in a cross-coupling reaction, which would form the carbon skeleton of the target molecule.

Starting Alcohol Mesylating Agent Intermediate Coupling Partner
11-UndecanolMethanesulfonyl chloride/TriethylamineUndecyl methanesulfonateIsobutylmagnesium bromide

Carboxylic Acid and Acid Chloride Routes

A common strategy for the synthesis of this compound involves the preparation of its carboxylic acid precursor, 13-methyltetradecanoic acid. This can be achieved through methods such as the Wittig reaction, which is effective for carbon-carbon bond formation. One documented synthesis of 13-methyltetradecanoic acid utilizes a Wittig reaction to elongate the carbon chain of undecanoic acid.

Once 13-methyltetradecanoic acid is obtained, it can be converted to this compound. A straightforward and widely used method for this transformation is the reduction of the carboxylic acid. This reduction can be accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄).

Alternatively, the carboxylic acid can be converted to an acid chloride. Acid chlorides are generally more reactive than their corresponding carboxylic acids and can be reduced to alcohols under milder conditions. The conversion of a carboxylic acid to an acid chloride is typically achieved by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 13-methyltetradecanoyl chloride can then be reduced to this compound.

Stereoselective Synthesis of this compound and Related Compounds

The synthesis of specific stereoisomers of this compound and related methyl-branched long-chain alcohols requires precise control over the formation of chiral centers. Since this compound has a chiral center at the C-13 position, enantioselective and diastereoselective strategies are crucial for preparing optically active forms of the molecule.

Strategies for Enantiomeric and Diastereomeric Control

Achieving enantiomeric and diastereomeric control in the synthesis of long-chain methyl-branched alcohols often relies on asymmetric reactions that create the chiral center with a high degree of stereoselectivity. While specific methods for this compound are not extensively detailed in readily available literature, general strategies for the synthesis of similar structures, such as β-methyl alcohols, provide insight into potential approaches.

For instance, the Felkin-Anh model can be used to predict the stereochemical outcome of nucleophilic additions to α-chiral aldehydes. In the context of synthesizing a molecule like this compound, a strategy could involve the addition of an appropriate Grignard reagent to an α-methyl aldehyde. However, studies on the synthesis of β-methyl alcohols have shown that the length of the alkyl chain in either the Grignard reagent or the aldehyde does not significantly influence the diastereoselectivity of the addition nih.gov. This suggests that for a molecule with the methyl branch far from the reactive center, substrate-controlled diastereoselection might be less effective.

Another approach involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of a key bond-forming reaction. For example, chromium-catalyzed asymmetric allylation of aldehydes has been shown to be an efficient method for the synthesis of chiral β-functionalized homoallylic alcohols with high levels of diastereoselectivity and enantioselectivity nih.gov. Such a strategy could potentially be adapted for the synthesis of chiral precursors to this compound.

Chiral Pool Approaches and Asymmetric Synthesis

The chiral pool provides a collection of readily available, enantiomerically pure compounds from natural sources that can be used as starting materials for the synthesis of more complex chiral molecules. For the synthesis of (R)- or (S)-13-methyltetradecanol, a suitable chiral starting material containing the isobutyl group with the correct stereochemistry could be envisioned.

Asymmetric synthesis, on the other hand, involves the creation of the desired stereocenter from an achiral or racemic precursor through the use of a chiral reagent or catalyst. While specific asymmetric syntheses of this compound are not prominently reported, general methods for the enantioselective synthesis of alcohols are well-established. These include enzymatic resolutions, asymmetric reductions of ketones, and asymmetric C-C bond-forming reactions. For example, biocatalytic reduction of a suitable ketone precursor could provide access to enantiomerically enriched this compound.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical processes involved. This includes minimizing waste, using less hazardous chemicals, and improving energy efficiency.

One area for greening the synthesis of this compound is in the Wittig reaction used to prepare its carboxylic acid precursor. Traditional Wittig reactions often have poor atom economy and can use hazardous solvents. Greener alternatives include performing the reaction under solvent-free conditions, which can be achieved by grinding the reactants together gctlc.orgbeyondbenign.orggctlc.orgresearchgate.net. While this method can be effective, challenges such as long reaction times and low yields have been reported in some cases delval.edu.

Another key step that can be made more sustainable is the reduction of 13-methyltetradecanoic acid to the corresponding alcohol. While lithium aluminum hydride is a very effective reducing agent, it is also highly reactive and requires stringent anhydrous conditions. Biocatalytic reductions offer a greener alternative. Carboxylic acid reductases (CARs) are enzymes that can reduce carboxylic acids to aldehydes, which can then be further reduced to alcohols by alcohol dehydrogenases. This enzymatic cascade can be performed in aqueous media under mild conditions, offering a more environmentally friendly route to this compound rwth-aachen.deresearchgate.net. The use of biocatalysts is a growing area of research for the sustainable production of fatty alcohols tudelft.nlnih.gov.

Biological Roles and Ecological Interactions of 13 Methyltetradecanol

Role in Microbial Development and Signaling (e.g., Myxococcus xanthus)

The branched-chain alcohol 13-methyltetradecanol is a crucial molecule in the complex life cycle of the soil-dwelling bacterium Myxococcus xanthus. This bacterium is known for its social behaviors, including cooperative predation and the formation of multicellular fruiting bodies upon starvation. researchgate.net Intercellular signaling molecules are essential for coordinating these developmental processes, and this compound plays a key role as part of a significant signaling system.

The development of M. xanthus culminates in the formation of fruiting bodies, which are structures containing dormant, stress-resistant myxospores. researchgate.net This process is regulated by a series of intercellular signals, one of which is the E-signal. Research has demonstrated that the E-signal is critical for the correct timing and progression of fruiting body and spore formation. scienceopen.com The chemical basis of the E-signal has been identified as a combination of the branched-chain fatty acid iso-15:0 and a specific diacylmonoalkyl ether lipid. nih.gov It is within this lipid structure that this compound is found. Developmental mutants that are unable to synthesize the necessary components of the E-signal exhibit blocks at different stages of fruiting body and spore formation, highlighting the essential nature of this signaling pathway. scienceopen.com

Detailed chemical analysis has pinpointed the core functional component, or 'signalophore', of the E-signal. scienceopen.comresearchgate.net Studies have identified DL-1-O-(13-methyltetradecyl)glycerol, which contains this compound linked by an ether bond to glycerol, as the key structure. scienceopen.com This molecule, also referred to as iso-15:0 O-alkylglycerol, is a part of a natural lipid, TG1, in M. xanthus. nih.govresearchgate.net The identification of this specific monoalkylglyceride as the active signalophore was a significant step in understanding the molecular basis of E-signaling, clarifying that it is the ether-linked branched-chain alcohol moiety that carries the developmental signal. scienceopen.comnih.gov

The function of this compound as part of the E-signal was confirmed through complementation studies using developmental mutants of M. xanthus. scienceopen.com Mutants such as HB015 and elbD, which are blocked in development because they cannot synthesize either the required iso-fatty acid or the ether lipid, respectively, were utilized. nih.gov When various synthesized glycerolipids were supplied to these mutants, it was found that DL-1-O-(13-methyltetradecyl)glycerol could successfully rescue the developmental defects. scienceopen.comresearchgate.net This external addition of the signalophore restored both fruiting body formation and sporulation, providing direct evidence for its role as the key signaling molecule. scienceopen.com

Table 1: Complementation of M. xanthus Developmental Mutants

Mutant StrainDefect in BiosynthesisDevelopmental Stage BlockedComplementation MoleculeOutcome
HB015 Cannot form required iso-fatty acidFruiting body and spore formationDL-1-O-(13-methyltetradecyl)glycerolRestoration of fruiting body and spore formation. scienceopen.com
elbD Cannot form the actual ether lipidFruiting body and spore formationDL-1-O-(13-methyltetradecyl)glycerolRestoration of fruiting body and spore formation. scienceopen.com

Potential as a Component or Precursor in Non-Human Pheromone Systems

While the role of this compound is well-defined in microbial signaling, its direct involvement in non-human pheromone systems is less established. However, based on structural similarities to known insect pheromones and general principles of chemical ecology, its potential as a component or precursor warrants consideration.

A structurally similar compound, 13-tetradecenyl acetate (B1210297), has been identified as the primary, female-produced sex pheromone for the corn wireworm, Melanotus communis, a significant agricultural pest. nih.govdtu.dk This pheromone is a 14-carbon chain acetate ester with a double bond at the 13th position. nih.gov The biosynthesis of such pheromones in insects typically involves fatty acid metabolism, including desaturation and reduction steps to form an alcohol precursor, which is then often acetylated. researchgate.net

The alcohol precursor to 13-tetradecenyl acetate would be 13-tetradecen-1-ol. This compound shares the same carbon chain length (when considering the methyl group as part of the main chain for length comparison) and a structural feature at the 13th position. Although one is a saturated, branched-chain alcohol and the other is an unsaturated alcohol, the biosynthesis of methyl-branched hydrocarbons and alcohols is a known process in insects. scienceopen.comresearchgate.net This structural analogy suggests that a compound like this compound could potentially fit into biosynthetic pathways that produce long-chain alcohol pheromones or their precursors.

Table 2: Structural Comparison of this compound and a Pheromone Precursor

CompoundChemical FormulaMolecular WeightKey Structural FeaturesKnown Biological Role
This compound C15H32O228.42 g/mol 14-carbon chain, methyl branch at C13, primary alcoholComponent of M. xanthus E-signal. scienceopen.com
13-Tetradecen-1-ol C14H28O212.37 g/mol 14-carbon chain, double bond at C13, primary alcoholPrecursor to 13-tetradecenyl acetate, a pheromone. nih.gov

From a chemical ecology standpoint, branched-chain molecules are common in insect communication. researchgate.net Methyl branching can alter the volatility and specificity of a chemical signal, allowing for species-specific communication. nih.gov Insect cuticular hydrocarbons, which often serve as contact pheromones, frequently consist of complex mixtures including methyl-branched alkanes. researchgate.netnih.gov These hydrocarbons are derived from fatty acid precursors, and their biosynthesis involves steps that produce long-chain fatty alcohols. researchgate.net

While there is no direct evidence to date identifying this compound as an insect pheromone, its structure is consistent with the types of molecules used in insect chemical signaling. Fatty alcohols and their derivatives (acetates and aldehydes) are among the most common classes of insect pheromones. researchgate.net The biosynthetic machinery for producing such compounds is widespread among insects. researchgate.net Therefore, it is plausible that this compound could serve as a pheromone component or a biosynthetic intermediate in some, as-yet-unstudied, insect species. Its potential role remains a subject for future investigation in the field of chemical ecology.

Interactions with Microbial Communities and Ecosystems

Direct research on the specific interactions of this compound with microbial communities and its broader effects on ecosystems is currently limited in publicly available scientific literature. As a result, this section will discuss the potential for such interactions based on the chemical nature of this compound as a branched-chain fatty alcohol and the known roles of similar compounds in various biological systems.

While specific data for this compound is not available, the broader class of fatty alcohols is known to be involved in various biological and ecological processes. Fatty alcohols are naturally produced by a wide range of organisms, including bacteria, plants, and animals. wikipedia.orgnih.gov In these organisms, they can serve as components of waxes, for energy storage, and as signaling molecules. nih.gov

One of the well-documented roles of compounds structurally similar to this compound is their function as insect pheromones. For instance, 13-tetradecenyl acetate has been identified as a female-produced sex pheromone in the corn wireworm, Melanotus communis. nih.govscienceopen.comresearchgate.net Insect pheromones are released into the environment to elicit a behavioral response in other individuals of the same species. While the primary interaction is between insects, the release of these organic molecules into the soil and air could lead to secondary interactions with microorganisms. Microbes present in the habitat of these insects might encounter and potentially metabolize these pheromones. The ability of microorganisms to degrade insect pheromones could have implications for the persistence and efficacy of these chemical signals in the environment.

The biosynthesis of fatty alcohols, including branched-chain variants, has been explored in various microorganisms through metabolic engineering. nih.govresearchgate.netnih.gov This indicates that the enzymatic machinery to produce and potentially degrade such compounds exists within the microbial world. The presence of these metabolic pathways suggests that if this compound were introduced into a microbial ecosystem, it is conceivable that some microorganisms would possess the ability to interact with it, either through degradation or other metabolic processes.

Data Tables

Due to the absence of specific research findings on the interactions of this compound with microbial communities and ecosystems, no data tables can be generated at this time. Future research in this area would be necessary to provide the detailed data required for such a table.

Advanced Analytical and Spectroscopic Characterization of 13 Methyltetradecanol

Mass Spectrometry (MS) in Molecular Characterization and Metabolomics

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information.

For 13-Methyltetradecanol (C₁₅H₃₂O), the exact monoisotopic mass is 228.2453 Da. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺·) would be observed at m/z 228. However, for primary alcohols, the molecular ion is often weak or absent. oregonstate.edulibretexts.org The fragmentation pattern is highly informative:

Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule, leading to a peak at [M-18]⁺·, which would be m/z 210.

Alpha-Cleavage: The bond between C1 and C2 is susceptible to cleavage. This would result in the loss of a C₁₄H₂₉ radical, leading to the formation of a prominent [CH₂OH]⁺ ion at m/z 31. This is often a characteristic peak for primary alcohols.

Alkyl Chain Fragmentation: The long hydrocarbon chain can fragment, typically resulting in a series of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.org

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z ValuePredicted Fragment IdentityFragmentation Pathway
228[C₁₅H₃₂O]⁺·Molecular Ion (M⁺·)
210[C₁₅H₃₀]⁺·Loss of H₂O
197[C₁₄H₂₉]⁺Loss of CH₂OH
43[C₃H₇]⁺Isopropyl cation from branched end
31[CH₂OH]⁺Alpha-cleavage

In the context of metabolomics, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used to separate and identify volatile compounds like fatty alcohols from complex biological samples. nih.gov By comparing the retention time and mass spectrum of an unknown peak to a standard, this compound can be identified and quantified in studies of lipid metabolism. nih.govnih.gov Such analyses are important in understanding the roles of branched-chain fatty alcohols in various biological systems. mdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous identification of organic compounds by providing highly accurate mass measurements. This accuracy allows for the determination of the elemental composition of a molecule, distinguishing it from other compounds with the same nominal mass. For this compound (C₁₅H₃₂O), the theoretical monoisotopic mass is 228.2453 Da. HRMS analysis would be expected to yield a measured mass-to-charge ratio (m/z) very close to this value, typically within a few parts per million (ppm) of error. This level of precision is instrumental in confirming the molecular formula and differentiating this compound from isobaric interferences.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for the analysis of polar and thermally labile molecules. While this compound is a relatively nonpolar alcohol, it can be analyzed by ESI-MS, typically after derivatization to introduce a more readily ionizable group. However, direct analysis is also possible, often forming adducts with ions present in the mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). In the positive ion mode, protonated molecules ([M+H]⁺) may also be observed, though with lower efficiency for alcohols. The resulting ESI-mass spectrum would show peaks corresponding to these adducts, providing molecular weight information.

A predicted collision cross-section (CCS) value, which is a measure of the ion's size and shape in the gas phase, can further aid in its identification. Predicted CCS values for various adducts of this compound are presented in the table below.

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 229.25260 164.5
[M+Na]⁺ 251.23454 167.4
[M+K]⁺ 267.20848 164.8
[M+NH₄]⁺ 246.27914 182.2

Fragmentation Pattern Analysis

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion of a compound undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of this fragmentation pattern provides valuable structural information. For a long-chain alcohol like this compound, fragmentation typically involves the loss of water (M-18), cleavage of C-C bonds, and α-cleavage (cleavage of the bond adjacent to the oxygen atom).

The mass spectrum of a similar long-chain alcohol, 1-tetradecanol, shows characteristic fragment ions that can be extrapolated to predict the fragmentation of this compound. Common fragments for straight-chain alcohols include a series of alkyl fragments separated by 14 Da (corresponding to CH₂ groups). The presence of a methyl branch at the 13-position in this compound would be expected to influence the fragmentation pattern, potentially leading to characteristic ions resulting from cleavage at the branching point. For instance, cleavage between C12 and C13 would yield fragments that could help pinpoint the location of the methyl group.

Isotope Enrichment Analysis with ¹³C-Labeled Substrates

Isotope enrichment analysis using stable isotopes like carbon-13 (¹³C) is a powerful technique to study biosynthetic pathways and metabolic fluxes. In the context of this compound, this would involve feeding an organism with a ¹³C-labeled precursor, such as [¹³C]-acetate or a specific ¹³C-labeled fatty acid. The organism's biosynthetic machinery would then incorporate this labeled precursor into newly synthesized molecules, including this compound.

By analyzing the resulting ¹³C-labeled this compound using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can trace the metabolic origin of the carbon atoms in the molecule. This provides insights into the specific enzymes and pathways involved in its biosynthesis. For example, the pattern of ¹³C incorporation can reveal whether the carbon backbone is assembled from two-carbon acetyl-CoA units and how the methyl branch is introduced. While specific studies on ¹³C-labeling of this compound are not extensively documented, the general methodology for synthesizing ¹³C-labeled long-chain fatty acids and alcohols is well-established and could be applied to this compound nih.govnih.gov.

Chromatographic Techniques for Separation and Identification

Gas Chromatography (GC) Applications

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. In GC, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property used for its identification.

The Kovats retention index (RI) is a standardized measure of retention that is less dependent on instrumental parameters than the absolute retention time. For the related compound 13-methyltetradecanal (B1248116), a Kovats retention index of 1680.3 has been reported on a non-polar HP-5MS column nist.gov. The retention index for this compound would be expected to be in a similar range, providing a valuable parameter for its identification in complex mixtures when analyzed by GC-MS.

High-Performance Liquid Chromatography (HPLC) and Chiral Chromatography

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a fundamental analytical technique used to separate components of a mixture based on their differential affinities for a stationary phase and a mobile phase. researchgate.net For the analysis of this compound, TLC provides a rapid and effective method to assess purity and monitor reaction progress. The separation mechanism relies on the polarity differences between the analyte and the two phases. chemistryhall.com

The choice of the mobile phase, or eluent, is critical for achieving effective separation. The eluting power of the solvent mixture must be optimized to move the this compound spot up the plate, away from the origin, but not so far that it travels with the solvent front. wisc.edu A mobile phase of low polarity, such as pure hexane, would result in minimal movement (a low Retention Factor, Rf), as the polar hydroxyl group would remain strongly adsorbed to the silica gel. Conversely, a highly polar solvent would move the spot too quickly, resulting in a high Rf value and poor separation from less polar impurities. wisc.edu

Typically, a mixture of a nonpolar solvent and a moderately polar solvent is employed. For long-chain alcohols like this compound, a common solvent system is a mixture of hexane and ethyl acetate (B1210297). By adjusting the ratio of these solvents, the polarity of the mobile phase can be fine-tuned to achieve an optimal Rf value, generally considered to be in the range of 0.3 to 0.7 for good resolution. Due to its long alkyl chain, this compound is expected to have a relatively high Rf value compared to more polar compounds but a lower Rf value than completely nonpolar compounds like alkanes. wisc.edu

The position of the compound on the developed TLC plate is quantified by its Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. khanacademy.org

Table 1: Representative TLC Data for this compound

ParameterDescription
Stationary Phase Silica Gel 60 F₂₅₄
Mobile Phase Hexane:Ethyl Acetate (e.g., 4:1 v/v)
Expected Rf Value 0.4 - 0.6 (representative)
Visualization Staining with phosphomolybdic acid or potassium permanganate solution, followed by gentle heating.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. orgchemboulder.com The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key structural features: a primary alcohol group and a long saturated alkyl chain.

The most prominent feature in the IR spectrum of a primary alcohol is the absorption due to the O-H stretching vibration. In a condensed phase (liquid film or KBr pellet), this appears as a strong and characteristically broad band in the region of 3500-3200 cm⁻¹. orgchemboulder.comspectroscopyonline.com The broadening of this peak is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. libretexts.org

The aliphatic chain of this compound gives rise to several distinct peaks. The stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups are observed as strong, sharp peaks in the region of 3000-2850 cm⁻¹. Specifically, asymmetric and symmetric stretching modes for CH₃ and CH₂ groups typically appear between 2950-2965 cm⁻¹ and 2850-2875 cm⁻¹, respectively.

Another key diagnostic peak for a primary alcohol is the C-O stretching vibration. For this compound, this is expected to produce a strong absorption band in the fingerprint region, typically between 1075 and 1000 cm⁻¹. spectroscopyonline.com The spectrum also contains information from various bending (scissoring, wagging, twisting) vibrations of the CH₂ and CH₃ groups, which appear in the fingerprint region (below 1500 cm⁻¹), such as the characteristic CH₂ scissoring vibration around 1465 cm⁻¹. libretexts.org

Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupIntensity
3500 - 3200O-H Stretch (H-bonded)Primary Alcohol (-OH)Strong, Broad
2965 - 2950C-H Asymmetric StretchMethyl (-CH₃)Strong
2930 - 2915C-H Asymmetric StretchMethylene (-CH₂)Strong
2875 - 2860C-H Symmetric StretchMethyl (-CH₃)Medium
2860 - 2845C-H Symmetric StretchMethylene (-CH₂)Medium
~1465C-H Bend (Scissoring)Methylene (-CH₂)Medium
1075 - 1000C-O StretchPrimary Alcohol (C-OH)Strong

Computational Studies and Structure Activity Relationship Sar Investigations

Theoretical and Computational Chemistry Approaches

As of the current body of scientific literature, specific Density Functional Theory (DFT) studies focusing explicitly on the molecular interactions of 13-methyltetradecanol have not been prominently reported. DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict and analyze a variety of chemical properties, including molecular geometries, vibrational frequencies, and reaction pathways.

In principle, DFT could be a valuable tool for elucidating the molecular interactions of this compound. Such computational approaches could model how this branched-chain fatty alcohol interacts with biological membranes or specific protein receptors. For instance, DFT calculations could help in understanding the non-covalent interactions, such as van der Waals forces and hydrogen bonding, that govern the binding of this compound to its potential biological targets. This theoretical insight would be invaluable for interpreting experimental data and for the rational design of molecules with enhanced or modified biological activities.

Structure-Activity Relationship Analysis in Non-Human Biological Systems

While direct studies on this compound in Myxococcus xanthus signaling are limited, extensive research has been conducted on its corresponding carboxylic acid, 13-methyltetradecanoic acid (also known as iso-15:0 fatty acid), which is a major component of the fatty acids in this bacterium. nih.govrsc.org This research provides significant insights into the structure-activity relationships of branched-chain lipids in M. xanthus development.

Myxococcus xanthus is a social bacterium that undergoes a complex multicellular developmental cycle upon starvation, culminating in the formation of fruiting bodies containing spores. nih.gov This process is coordinated by a series of extracellular signals. One of these, the E-signal, is crucial for proper aggregation and sporulation. nih.gov Research has identified that the E-signal is comprised of a combination of the branched-chain fatty acid iso-15:0 and a diacylmonoalkyl ether lipid, TG1, which also contains an iso-15:0 O-alkylglycerol moiety. nih.govasm.org

The structural features of these lipids are critical for their signaling activity. Studies comparing the effects of different fatty acids on the development of E-signal-deficient mutants of M. xanthus have demonstrated the importance of the branched-chain structure. For instance, iso-15:0 fatty acid can rescue the developmental defects of these mutants at physiological concentrations, whereas straight-chain fatty acids like palmitic acid are ineffective. asm.orgasm.org This highlights the specificity of the signaling system for the iso branching at the penultimate carbon of the acyl chain.

Further investigations have pinpointed the dl-1-O-(13-methyltetradecyl)glycerol moiety as the key "signalophore" of E-signaling. nih.gov This molecule, which contains the alkyl equivalent of 13-methyltetradecanoic acid, can restore fruiting body formation and sporulation in mutants unable to synthesize either iso-fatty acids or ether lipids. nih.gov This underscores that both the branched nature and the lipid type (ether lipid in this case) are important determinants of biological activity.

The table below summarizes the observed biological activity of different structural analogs in the context of Myxococcus xanthus E-signaling.

Compound/Structural FeatureBiological Activity in E-signal MutantsReference
iso-15:0 fatty acid Restores fruiting body morphogenesis and sporulation asm.org
Palmitic acid (straight-chain) No restoration of development asm.orgasm.org
TG1 (1-iso-15:0-alkyl-2,3-di-iso-15:0-acyl glycerol) Restores fruiting body morphogenesis and sporulation asm.org
dl-1-O-(13-methyltetradecyl)glycerol High levels of complementation, restoring fruiting body and spore formation nih.gov

These findings collectively demonstrate a clear structure-activity relationship where the iso-branched chain of fifteen carbons is a crucial structural motif for intercellular signaling during the developmental cycle of Myxococcus xanthus. Modifications, such as the removal of this branching, lead to a loss of biological function.

Future Research Directions and Applications

Advancements in Stereoselective Synthesis Methodologies

The synthesis of specific stereoisomers of chiral molecules like 13-methyltetradecanol is crucial, as different enantiomers can exhibit distinct biological activities or material properties. Future research in the stereoselective synthesis of this compound is anticipated to focus on the development of highly efficient and selective catalytic systems.

One promising avenue involves the asymmetric reduction of prochiral ketones . This well-established strategy for creating chiral alcohols could be adapted for the synthesis of (R)- or (S)-13-methyltetradecanol. This would involve the reduction of the corresponding ketone, 13-methyltetradecan-2-one. Research in this area could explore a variety of chiral catalysts, including:

Oxazaborolidine catalysts , such as those derived from chiral amino alcohols, have been used extensively for the enantioselective reduction of a wide range of ketones. Future work could focus on optimizing reaction conditions and catalyst structure to achieve high enantiomeric excess (ee) for the specific substrate.

Biocatalysts , including enzymes like ketoreductases (KREDs) and whole-plant-cell systems, offer a green and highly selective alternative to chemical catalysts. gerli.com Screening diverse microbial and plant sources for enzymes capable of reducing 13-methyltetradecan-2-one with high stereoselectivity will be a key research direction. Protein engineering could be employed to enhance the activity and selectivity of promising candidate enzymes. nih.gov

Another important area of development will be in carbon-carbon bond-forming reactions that establish the chiral center early in the synthetic route. This could involve asymmetric alkylation or coupling reactions. For instance, the use of chiral auxiliaries to direct the stereoselective addition of a methyl group to a long-chain precursor could be explored.

The synthesis of related compounds, such as 13-methyl-tetradecanoic acid, has been achieved through methods like the Wittig reaction. frontiersin.org Future synthetic strategies for this compound could adapt and refine such approaches to incorporate stereocontrol, potentially through the use of chiral phosphines or other asymmetric variants of olefination reactions.

Synthesis StrategyCatalyst/MethodPotential Advantages
Asymmetric Ketone ReductionOxazaborolidine CatalystsWell-established, high enantioselectivity for many substrates.
Asymmetric Ketone ReductionBiocatalysts (e.g., KREDs)High selectivity, mild reaction conditions, environmentally friendly. gerli.comresearchgate.net
Asymmetric C-C Bond FormationChiral AuxiliariesControlled introduction of the chiral methyl group.
Modified Wittig ReactionChiral PhosphinesPotential for stereocontrol during chain elongation. frontiersin.org

Optimization of Microbial Production Systems for Enhanced Yields

The microbial production of fatty alcohols, including branched-chain variants, is a rapidly advancing field that offers a sustainable alternative to chemical synthesis. nih.gov Future research will likely focus on engineering robust microbial cell factories, such as Escherichia coli and Saccharomyces cerevisiae, for the high-yield production of this compound.

A key strategy will be the engineering of metabolic pathways to provide the necessary precursors and cofactors. The biosynthesis of branched-chain fatty acids, the precursors to branched-chain fatty alcohols, relies on the availability of specific α-keto acids. For the production of this compound, which has an iso-branch, the precursor is isovaleric acid, derived from the α-keto acid α-ketoisocaproate. Future work will involve:

Overexpression of key enzymes in the branched-chain amino acid biosynthesis pathway to increase the intracellular pool of α-ketoisocaproate. rotachrom.com

Introduction and optimization of fatty acyl-CoA reductase (FAR) enzymes that can efficiently convert the corresponding branched-chain fatty acyl-CoA to this compound. The choice of FAR is critical, as different enzymes exhibit varying substrate specificities and catalytic efficiencies. researchgate.net

Balancing metabolic flux will be another critical area of research to maximize product yield. This involves not only enhancing the pathways leading to the desired product but also down-regulating competing pathways that drain precursors or consume energy. For example, deleting genes involved in the degradation of fatty alcohols or the synthesis of storage lipids can redirect carbon flux towards the target molecule. nih.gov

Furthermore, fermentation process optimization will be essential for translating laboratory-scale production to industrially viable processes. This includes optimizing nutrient composition, pH, temperature, and aeration to maximize cell growth and product formation. Fed-batch fermentation strategies have been shown to significantly increase the titers of other fatty alcohols and will be a key area of investigation for this compound production. rotachrom.com

Optimization StrategyTargetExpected Outcome
Metabolic Pathway EngineeringOverexpression of branched-chain amino acid synthesis genesIncreased availability of α-ketoisocaproate precursor. rotachrom.com
Enzyme Selection and EngineeringExpression of highly active and specific Fatty Acyl-CoA Reductases (FARs)Efficient conversion of branched-chain fatty acyl-CoA to this compound. researchgate.net
Flux BalancingDeletion of competing metabolic pathwaysRedirection of carbon flux towards product synthesis. nih.gov
Fermentation OptimizationFed-batch cultivationIncreased cell density and product titer. rotachrom.com

Deeper Elucidation of Biological and Ecological Functions

Currently, the specific biological and ecological functions of this compound are not well-documented in scientific literature. Much of the research on related long-chain methyl-branched molecules has focused on their roles as insect pheromones. For instance, 13-tetradecenyl acetate (B1210297) has been identified as a sex pheromone component in the click beetle Melanotus communis. nih.govresearchgate.net

Future research should aim to investigate whether this compound itself, or its derivatives, play a role in chemical communication. This could involve:

Screening of insect pheromone glands and secretions for the presence of this compound.

Electroantennography (EAG) and behavioral assays to determine if this compound elicits a response in insects.

Beyond insect chemical ecology, branched-chain fatty alcohols and their parent fatty acids are integral components of the cell membranes of many bacteria, where they play a role in maintaining membrane fluidity and adapting to environmental stress. frontiersin.org Future studies could explore the potential role of this compound in microbial physiology, including:

Investigating its incorporation into microbial lipids and the resulting effects on membrane properties.

Exploring its potential as a signaling molecule in microbial communities, influencing processes such as quorum sensing or biofilm formation.

The ecological functions of branched-chain alcohols in higher organisms also warrant further investigation. They may serve as precursors for more complex lipids or have roles in waterproofing and lubrication in terrestrial organisms.

Development of Novel Analytical Probes and Techniques

The accurate detection and quantification of this compound in complex biological and environmental matrices will be essential for advancing our understanding of its synthesis and function. While standard analytical techniques are applicable, future research could focus on developing more sensitive and specific methods.

Currently, the analysis of long-chain alcohols typically relies on chromatographic techniques , such as:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for the separation and identification of volatile compounds. Derivatization of the alcohol to a more volatile silyl (B83357) ether is a common practice to improve chromatographic performance. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC can be used for the analysis of less volatile compounds and for the separation of isomers. nih.gov Chiral HPLC, using a chiral stationary phase, will be crucial for separating and quantifying the enantiomers of this compound. researchgate.net

Future advancements in analytical techniques could include the development of novel analytical probes . While fluorescent probes have been developed for imaging lipids in the context of diseases like fatty liver, the design of probes with high specificity for this compound is a long-term goal. mdpi.comresearchgate.net Such probes could enable the visualization of the subcellular localization and dynamics of this molecule in living cells.

The development of isotopically labeled standards of this compound will also be critical for accurate quantification using mass spectrometry-based methods. These standards can be synthesized and used as internal standards to correct for variations in sample preparation and instrument response.

Analytical TechniqueApplicationFuture Development
Gas Chromatography-Mass Spectrometry (GC-MS)Quantification and identification in volatile samples. researchgate.netImproved derivatization methods for enhanced sensitivity.
High-Performance Liquid Chromatography (HPLC)Separation of isomers and analysis of non-volatile samples. nih.govDevelopment of more efficient chiral stationary phases for enantiomer separation. researchgate.net
Novel Analytical ProbesIn-situ imaging and tracking in biological systems.Design of fluorescent or other molecular probes with high specificity for this compound. mdpi.comresearchgate.net
Isotope Dilution Mass SpectrometryAccurate quantification in complex matrices.Synthesis of stable isotope-labeled internal standards.

Q & A

Q. How can this compound be integrated into lipidomic or surfactant research?

  • Methodological Answer : Use Langmuir-Blodgett troughs to study monolayer formation at air-water interfaces. Compare critical micelle concentrations (CMCs) with homologous alcohols via surface tension measurements. For lipidomics, derivatize with acetic anhydride for enhanced LC-MS ionization efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.